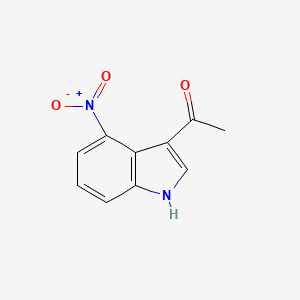
テトラブチルアンモニウムテトラブチルボレート
説明
Tetrabutylammonium tetrabutylborate (TBAB) is a quaternary ammonium salt (QAS) that is used as a reagent in a variety of organic and inorganic syntheses. It is a colorless, crystalline solid with a melting point of 179°C. TBAB is a versatile reagent that can be used in a variety of syntheses, including the synthesis of metal complexes, organometallic compounds, and polymers. It is also used in the synthesis of pharmaceuticals, agrochemicals, and biopolymers.
科学的研究の応用
オキソバナジウムクラスターの合成
テトラブチルアンモニウムテトラブチルボレート: は、オキソバナジウムクラスターの合成において穏やかな還元剤として機能します。 これらのクラスターは、触媒や材料科学における潜在的な用途を持つ磁気的および電子的特性のために注目されています .
ラジカル光重合
この化合物は、トリメチロールプロパン トリアクリレートのラジカル光重合プロセスにおいて共開始剤として作用します。 ジアジン構造を持つ染料の存在下で特に使用され、コーティング、接着剤、フォトレジスト材料用の特定の特性を持つポリマーを作成するための重要なプロセスです .
耐湿性太陽電池
再生可能エネルギーの分野では、テトラブチルアンモニウムテトラブチルボレートは、ペロブスカイト太陽電池の耐湿性を向上させるために使用されます。 この用途は、さまざまな環境条件における太陽電池の長寿命化と効率向上に不可欠です .
イオン溶媒和熱力学
この化合物は、イオン溶媒和の熱力学を研究するために使用されてきた歴史があります。 イオン溶媒和の理解は、バッテリー技術や生化学的相互作用の理解など、さまざまな用途に不可欠です .
親油性塩の調製
テトラブチルアンモニウム: イオンは、無機アニオンの親油性塩を調製するために使用されます。 これは、無機化学の研究やさまざまな化学プロセスの開発のための研究室において重要です .
相間移動触媒
テトラブチルアンモニウムテトラブチルボレートとは直接関係ありませんが、その類似体であるテトラブチルアンモニウムブロミドは、効率的な相間移動触媒として広く認識されています。 これは、テトラブチルアンモニウムテトラブチルボレートが同様の触媒プロセスに潜在的な用途を持つことを示唆しており、さらなる研究の対象となる可能性があります .
作用機序
Target of Action
Tetrabutylammonium tetrabutylborate (TBATB) is a quaternary ammonium compound . It is known to interact with various targets, including the Ig kappa chain C region in humans and the pH-gated potassium channel KcsA in Streptomyces lividans . These targets play crucial roles in biological systems, contributing to the compound’s overall effect.
Mode of Action
It is known to act as amild reducing agent in the synthesis of oxovanadium reduced clusters . It also serves as a co-initiator in the radical photopolymerization of trimethylolpropane triacrylate in the presence of dyes with a diazine structure .
Biochemical Pathways
Its use in the synthesis of oxovanadium reduced clusters suggests it may influence pathways related toredox reactions .
Result of Action
TBATB has been shown to improve the film coverage and reduce the number of pinholes in perovskite solar cells, leading to improved hydrophobicity and significantly higher moisture stability . This results in the cells maintaining their original power conversion efficiency (PCE) after 45 days under ambient conditions without encapsulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of TBATB. For instance, in the context of perovskite solar cells, the presence of moisture in the air can lead to fast degradation . The incorporation of tbatb improves the moisture stability of these cells .
特性
IUPAC Name |
tetrabutylazanium;tetrabutylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36B.C16H36N/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h2*5-16H2,1-4H3/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQGURIOJLNCGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCC)(CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H72BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456008 | |
| Record name | Tetrabutylammonium tetrabutylborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23231-91-6 | |
| Record name | Tetrabutylammonium tetrabutylborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium tetrabutylborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of tetrabutylammonium tetrabutylborate in conductance studies?
A1: Tetrabutylammonium tetrabutylborate (Bu4NBBu4) serves as a valuable "reference electrolyte" in conductance studies due to its unique property of having equal cationic and anionic conductance. This characteristic allows researchers to accurately determine single-ion conductances in various solvents by measuring the overall conductance of the salt. [, ] For instance, it has been employed to investigate the ionic conductivity of various salts in solvents like propylene carbonate [], 2-methoxyethanol [], and others [].
Q2: Why is tetrabutylammonium tetrabutylborate often chosen as an electrolyte in electrochemical research?
A2: Tetrabutylammonium tetrabutylborate exhibits favorable properties for electrochemical applications. It demonstrates good solubility in aprotic solvents [, , ], allowing for investigations in non-aqueous media. Additionally, its large and symmetrical ionic structure minimizes ion pairing [], contributing to its utility as a supporting electrolyte in various electrochemical techniques.
Q3: How does the structure of tetrabutylammonium tetrabutylborate influence its properties?
A3: The bulky and symmetrical tetrahedral structure of both the tetrabutylammonium cation and tetrabutylborate anion leads to weak interionic interactions []. This weak interaction results in several notable properties, including good solubility in organic solvents [, , , ] and the ability to form single crystals suitable for X-ray diffraction analysis. []
Q4: Have there been challenges in determining the crystal structure of tetrabutylammonium tetrabutylborate?
A4: Yes, determining the crystal structure of tetrabutylammonium tetrabutylborate has presented challenges due to the weak diffraction of its crystals. [] This weakness stems from the salt's low density, a consequence of the large and similarly-structured cation and anion. Researchers have highlighted the importance of high-quality data and careful analysis to avoid misinterpretations when studying such structures. []
Q5: What applications does tetrabutylammonium tetrabutylborate have in analytical chemistry?
A5: Tetrabutylammonium tetrabutylborate is utilized as a derivatizing agent in the analysis of organometallic compounds, particularly organolead species. [, , ] It reacts with these compounds, converting them into forms suitable for separation and detection by techniques like gas chromatography coupled with atomic absorption spectrometry (GC-AAS) or inductively coupled plasma mass spectrometry (GC-ICPMS). [, , ] This application is crucial for environmental monitoring and toxicological studies.
Q6: Can tetrabutylammonium tetrabutylborate be incorporated into solid-contact reference electrodes?
A6: Yes, research has explored incorporating tetrabutylammonium tetrabutylborate into the polyvinyl chloride (PVC) membrane of solid-contact reference electrodes (SCREs). [] The lipophilic nature of the salt enables its integration into the hydrophobic PVC matrix. Studies have investigated both single-salt and double-salt approaches using tetrabutylammonium tetrabutylborate, aiming to optimize the performance and response time of these electrodes in potentiometric measurements. []
Q7: Are there any known photochemical reactions involving tetrabutylammonium tetrabutylborate?
A7: Tetrabutylammonium tetrabutylborate exhibits an outer-sphere charge transfer (OSCT) absorption band in its UV-Vis spectrum. [] Irradiating the ion pair in solvents like dichloromethane with UV light triggers photolysis, demonstrating a potential for photochemical reactivity. [] This photoreactivity could be of interest in areas like photocatalysis or the development of light-sensitive materials.
Q8: How does tetrabutylammonium tetrabutylborate interact with different solvents?
A8: Studies investigating the conductance of tetrabutylammonium tetrabutylborate in various solvents provide insights into its ion-solvent interactions. [, , , ] In solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and propylene carbonate (PC), researchers have found that the tetraalkylammonium ions remain relatively unsolvated due to their large size and non-polar character. [, ] This understanding of solvation behavior is crucial for selecting appropriate solvents for specific applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



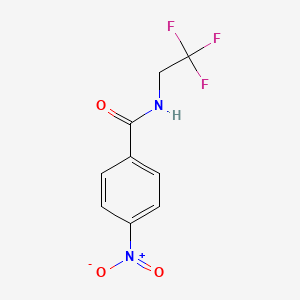
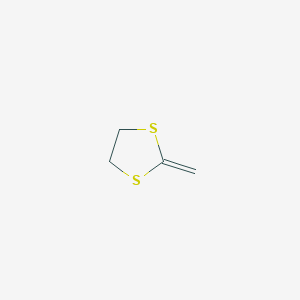
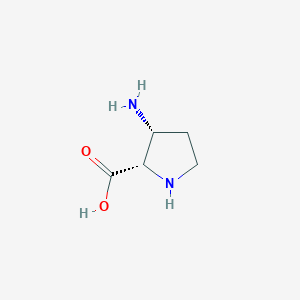
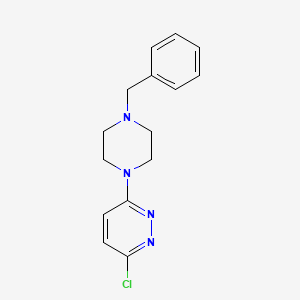

![[(3aS)-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborol-1-yl]methyl-trimethylsilane](/img/structure/B1609983.png)

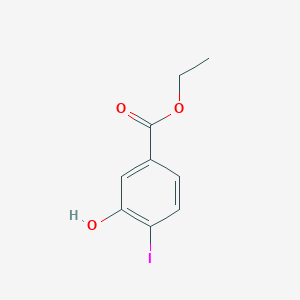
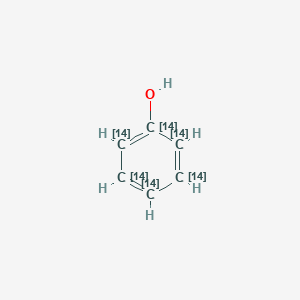
![Thieno[3,4-b][1,4]benzodioxin (9CI)](/img/structure/B1609991.png)
![4-[2-(5-Methyl-2-phenyl-4-oxazolyl)ethoxy]-benzo[b]thiophene-7-carbaldehyde](/img/structure/B1609992.png)
